
4-(Benzylthio)benzonitrile
Descripción general
Descripción
4-(Benzylthio)benzonitrile, also known as BZN, is an organic compound that belongs to the class of thioether derivatives. It is widely used in scientific research due to its unique chemical properties. BZN is a colorless or yellowish crystalline solid that is insoluble in water but soluble in organic solvents.
Mecanismo De Acción
The mechanism of action of 4-(Benzylthio)benzonitrile is not fully understood. However, it has been shown to interact with DNA and inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and transcription. 4-(Benzylthio)benzonitrile has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
4-(Benzylthio)benzonitrile has been shown to exhibit anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit the growth of tumor xenografts in mice. 4-(Benzylthio)benzonitrile has been shown to induce apoptosis in cancer cells by activating the caspase pathway. 4-(Benzylthio)benzonitrile has also been shown to exhibit anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-(Benzylthio)benzonitrile is its high purity and yield in synthesis. 4-(Benzylthio)benzonitrile is also relatively stable and can be stored for long periods of time. However, 4-(Benzylthio)benzonitrile is insoluble in water, which can limit its use in certain experiments. 4-(Benzylthio)benzonitrile is also relatively expensive compared to other organic compounds.
Direcciones Futuras
There are several future directions for the research of 4-(Benzylthio)benzonitrile. One direction is the development of novel derivatives of 4-(Benzylthio)benzonitrile with improved anti-tumor activity and selectivity. Another direction is the investigation of the mechanism of action of 4-(Benzylthio)benzonitrile in cancer cells. The development of 4-(Benzylthio)benzonitrile-based fluorescent probes for the detection of other metal ions is also an area of future research. Finally, the investigation of the anti-inflammatory and antioxidant properties of 4-(Benzylthio)benzonitrile is an area of potential research.
Aplicaciones Científicas De Investigación
4-(Benzylthio)benzonitrile is widely used in scientific research due to its unique chemical properties. It is used as a building block for the synthesis of various organic compounds. 4-(Benzylthio)benzonitrile is also used as a fluorescent probe for the detection of metal ions such as copper and mercury. It has been shown to exhibit anti-tumor activity in vitro and in vivo. 4-(Benzylthio)benzonitrile is also used as a ligand for the preparation of metal complexes for catalytic and electrochemical applications.
Propiedades
Número CAS |
150993-53-6 |
|---|---|
Nombre del producto |
4-(Benzylthio)benzonitrile |
Fórmula molecular |
C14H11NS |
Peso molecular |
225.31 g/mol |
Nombre IUPAC |
4-benzylsulfanylbenzonitrile |
InChI |
InChI=1S/C14H11NS/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-9H,11H2 |
Clave InChI |
OSFPURHZZWDHNR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CSC2=CC=C(C=C2)C#N |
SMILES canónico |
C1=CC=C(C=C1)CSC2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B184134.png)
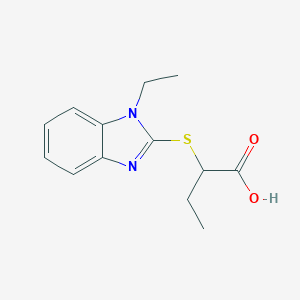


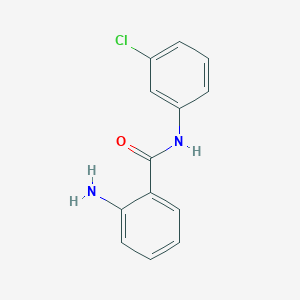
![4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid](/img/structure/B184142.png)
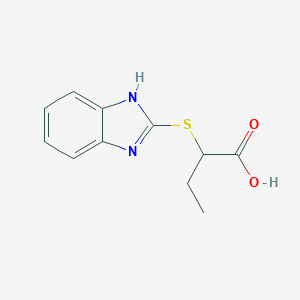
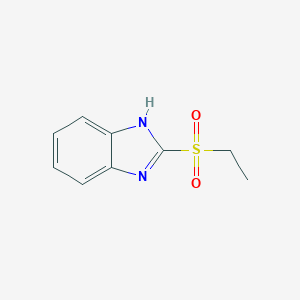
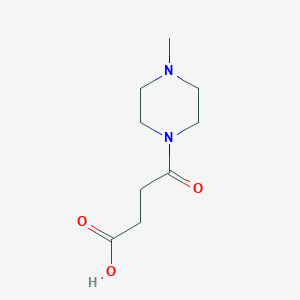
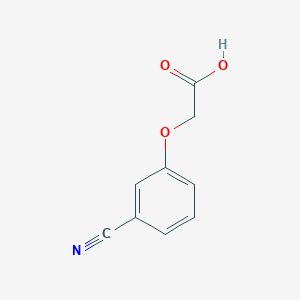
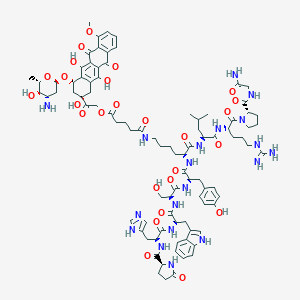
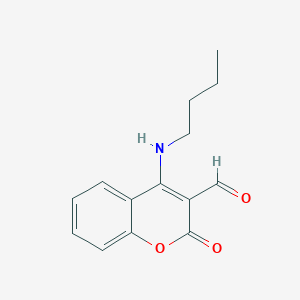
![N-(4-bromophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B184154.png)
